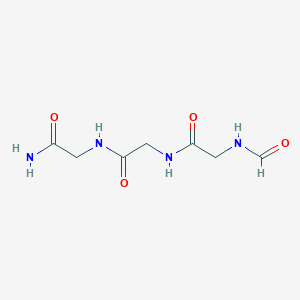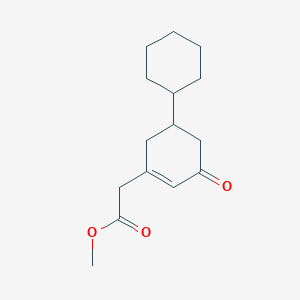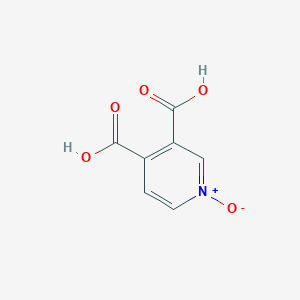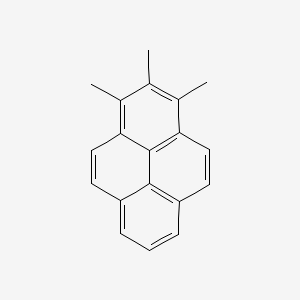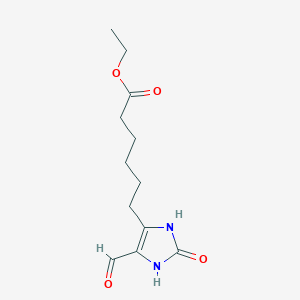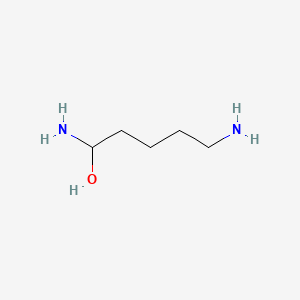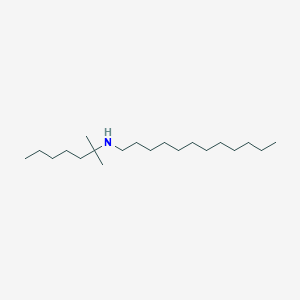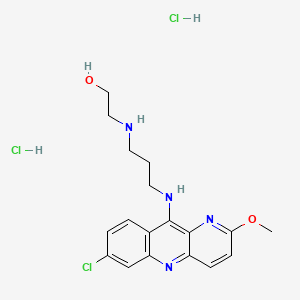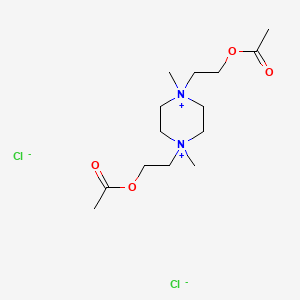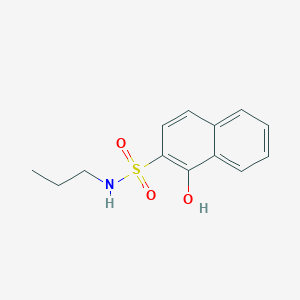
1-Hydroxy-N-propylnaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-N-propylnaphthalene-2-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with 1-hydroxypropylamine under basic conditions. The reaction typically proceeds as follows: [ \text{Naphthalene-2-sulfonyl chloride} + \text{1-hydroxypropylamine} \rightarrow \text{this compound} + \text{HCl} ] The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, oxidative coupling of thiols and amines has emerged as a highly efficient method for synthesizing sulfonamides .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong nucleophiles and suitable solvents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-N-propylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-N-propylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: A commonly used veterinary antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: 1-Hydroxy-N-propylnaphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxy and propyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
38122-76-8 |
|---|---|
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
1-hydroxy-N-propylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c1-2-9-14-18(16,17)12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8,14-15H,2,9H2,1H3 |
InChI-Schlüssel |
WBWRHQJTPUYGFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


